molecular formula C14H12O B1175802 Alairon CAS No. 19529-40-9

Alairon

Cat. No.: B1175802
CAS No.: 19529-40-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alairon (generic name: Alendronic acid) is a nitrogen-containing bisphosphonate widely prescribed for the treatment of osteoporosis and Paget’s disease of bone. It inhibits osteoclast-mediated bone resorption by binding to hydroxyapatite crystals in bone tissue, thereby reducing fracture risk . Alendronic acid is typically administered orally (70 mg once weekly) or intravenously, with bioavailability of ~0.6–1% under fasting conditions . Its mechanism involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway, leading to osteoclast apoptosis .

Key physicochemical properties include:

  • Molecular formula: C₄H₁₃NO₇P₂
  • Molecular weight: 325.11 g/mol
  • Solubility: Poor in water and ethanol; requires strict dosing conditions (fasting with plain water) to optimize absorption .

Properties

CAS No.

19529-40-9

Molecular Formula

C14H12O

Origin of Product

United States

Comparison with Similar Compounds

Bisphosphonates are classified into two categories: non-nitrogenous (e.g., etidronate) and nitrogenous (e.g., alendronic acid, zoledronic acid). Below, Alairon is compared with structurally and functionally analogous compounds.

Structural Analogues
Compound Generic Name Molecular Formula Key Structural Difference
This compound Alendronic acid C₄H₁₃NO₇P₂ R₁ = –OH, R₂ = –CH₂CH₂NH₂ (primary amine)
Zoledronic acid Zoledronate C₅H₁₀N₂O₇P₂ R₁ = –OH, R₂ = imidazole ring (tertiary amine)
Ibandronic acid Ibandronate C₉H₂₃NO₇P₂ R₁ = –OH, R₂ = –CH₂CH₂N(CH₃)₂ (quaternary amine)

Key Insights :

  • Potency : Zoledronic acid’s imidazole side chain enhances FPPS inhibition, resulting in 100-fold greater potency than alendronic acid .
  • Administration: Alendronic acid requires weekly oral dosing, whereas zoledronic acid is administered intravenously once yearly .
Functional Analogues
Compound Class Bioavailability Clinical Use
This compound Bisphosphonate 0.6–1% Osteoporosis, Paget’s disease
Denosumab Monoclonal antibody 62% (subcutaneous) Postmenopausal osteoporosis
Teriparatide Parathyroid hormone 95% (subcutaneous) Severe osteoporosis (anabolic agent)

Key Insights :

  • Mechanism: Denosumab targets RANKL to inhibit osteoclast formation, offering rapid but reversible bone density improvement compared to this compound’s long-term antiresorptive effects .
  • Safety: Alendronic acid has a higher risk of gastrointestinal side effects (e.g., esophagitis) compared to denosumab, which may cause hypocalcemia .

Key Findings :

  • Efficacy: Zoledronic acid demonstrates superior fracture risk reduction but carries higher risks of acute-phase reactions (e.g., fever) due to its potent immunomodulatory effects .
  • Patient Compliance : this compound’s weekly regimen improves adherence over daily risedronate but is less convenient than yearly zoledronic acid infusions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.